4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide
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Overview
Description
4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O4S2 It is known for its unique structure, which includes a methylsulfonamido group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenyl methyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-(naphthalen-1-ylmethylene)amino)phenylbenzenesulfonamide
- 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
- 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
Uniqueness
4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C14H16N2O4S2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S2/c1-11-7-9-12(10-8-11)22(19,20)16-14-6-4-3-5-13(14)15-21(2,17)18/h3-10,15-16H,1-2H3 |
InChI Key |
XVXPZMRADMPIST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C |
Origin of Product |
United States |
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